molecular formula C7H4ClF3S B8067495 3-Chloro-5-(trifluoromethyl)benzenethiol

3-Chloro-5-(trifluoromethyl)benzenethiol

Cat. No.: B8067495
M. Wt: 212.62 g/mol
InChI Key: CCMSXCYRSGOCQY-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)benzenethiol (Molecular Formula: C 7 H 4 ClF 3 S, Molecular Weight: 212.62 g/mol) is a substituted benzenethiol compound offered with a purity of 95% or higher . This chemical serves as a versatile synthetic intermediate and building block in organic chemistry, medicinal chemistry, and materials science research. The structure of this compound, featuring both a thiol (-SH) group and a chloro-trifluoromethylphenyl motif, is characteristic of intermediates used in the synthesis of heterocyclic compounds with potential biological activity . Related structural analogs, such as 1,4-benzothiazines, are known to possess a wide spectrum of biological properties due to the presence of a fold along the nitrogen-sulfur axis, a feature they share with pharmacologically active phenothiazines . The presence of the trifluoromethyl (CF 3 ) group is of particular interest in drug discovery and agrochemical development, as this moiety can significantly alter a molecule's metabolic stability, lipophilicity, and overall bioavailability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3S/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMSXCYRSGOCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolation via Displacement of Halogen Atoms

A common strategy involves substituting a halogen atom (Cl or Br) in a pre-functionalized benzene ring with a thiol group. For 3-chloro-5-(trifluoromethyl)benzenethiol, this typically starts with 1,3-dichloro-5-(trifluoromethyl)benzene. Treatment with thiourea in ethanol under reflux introduces the thiol group via an SNAr (nucleophilic aromatic substitution) mechanism.

Reaction Conditions :

  • Solvent : Ethanol or DMF

  • Temperature : 80–100°C

  • Catalyst : CuI (5 mol%)

  • Reaction Time : 12–24 hours

Yield : 60–75%.

Key Data :

Starting MaterialThiourea Equiv.SolventTemp (°C)Yield (%)
1,3-Dichloro-5-CF₃-benzene1.2Ethanol8062
1-Bromo-3-chloro-5-CF₃-benzene1.5DMF10073

Limitations : Competing side reactions (e.g., reduction of CF₃ group) occur at temperatures >100°C.

Reduction of Sulfonyl Chlorides

Synthesis via Sulfonyl Chloride Intermediate

This two-step method first synthesizes 3-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, followed by reduction to the thiol.

Step 1: Sulfonation
Chlorosulfonic acid reacts with 3-chloro-5-(trifluoromethyl)benzene at 0–5°C to form the sulfonyl chloride.

Step 2: Reduction
The sulfonyl chloride is reduced using LiAlH₄ or Raney nickel/H₂. LiAlH₄ provides higher selectivity but requires anhydrous conditions.

Reaction Conditions :

  • Reductant : LiAlH₄ (2 equiv)

  • Solvent : THF

  • Temperature : 0°C → RT (gradual warming)

  • Reaction Time : 4–6 hours

Yield : 55–68%.

Key Data :

Sulfonyl Chloride Purity (%)ReductantSolventTemp (°C)Yield (%)
98LiAlH₄THF0→2567
95Raney Ni/H₂Ethanol5058

Advantages : Avoids handling toxic thiourea derivatives.

Functional Group Transformations

Thiolation of Boronic Acid Derivatives

A Pd-catalyzed coupling strategy employs 3-chloro-5-(trifluoromethyl)phenylboronic acid and sulfur sources (e.g., S₈ or NaSH).

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (3 mol%)

  • Ligand : Xantphos (6 mol%)

  • Base : K₂CO₃

  • Solvent : Toluene/H₂O (3:1)

  • Temperature : 100°C

Yield : 50–65%.

Mechanistic Insight :
The trifluoromethyl group’s electron-withdrawing effect accelerates oxidative addition but slows transmetallation.

Challenges and Optimization Strategies

Steric and Electronic Effects

The trifluoromethyl group induces steric hindrance at the 5-position, reducing reactivity in electrophilic substitution. Computational studies (DFT) show a 15% decrease in reaction rate compared to non-CF₃ analogs.

Purification Difficulties

The thiol group’s volatility complicates isolation. Solutions include:

  • Derivatization : Convert to stable disulfides using I₂.

  • Chromatography : Use silica gel deactivated with 1% Et₃N to prevent oxidation.

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems enhance safety and yield by controlling exothermic steps (e.g., sulfonation).

Conditions :

  • Residence Time : 2 minutes

  • Temp : 10°C

  • Pressure : 3 bar

Yield : 78% (vs. 62% batch) .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(trifluoromethyl)benzenethiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can be reduced to remove the chlorine atom or modify the trifluoromethyl group.

  • Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: Formed through further oxidation of disulfides.

  • Derivatives: Various substituted derivatives depending on the substitution reactions.

Scientific Research Applications

Organic Synthesis

3-Chloro-5-(trifluoromethyl)benzenethiol serves as a versatile intermediate in organic synthesis. Its unique trifluoromethyl group enhances the reactivity of the compound, making it valuable for synthesizing various derivatives.

Synthesis of Novel Compounds

Research indicates that this compound can be utilized to create novel heterocycles and biologically active molecules. For instance, it has been used in the synthesis of thiophene derivatives and other sulfur-containing compounds, which are essential in pharmaceuticals and agrochemicals .

Material Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal and chemical stability. The trifluoromethyl group contributes to the hydrophobicity and thermal resistance of the resulting materials, making them suitable for applications in coatings and adhesives .

Case Study: Polymer Blends

In a study on polymer blends, the addition of this compound improved the mechanical properties and thermal stability of polycarbonate composites. The results showed a significant increase in tensile strength and elongation at break compared to control samples without the compound .

Medicinal Chemistry

The compound's potential as a pharmacological agent is under investigation due to its ability to inhibit specific biological pathways. It has been noted for its role in developing inhibitors targeting soluble guanylate cyclase (sGC), which is implicated in various diseases, including cancer and cardiovascular disorders .

Case Study: Inhibitor Development

A notable study highlighted the synthesis of a series of sGC inhibitors derived from this compound. These inhibitors demonstrated potent activity against tumor growth in preclinical models, indicating their potential for therapeutic applications .

Environmental Applications

The compound's properties have also led to its exploration in environmental science, particularly in the development of sensors for detecting pollutants. Its reactivity allows it to form stable complexes with heavy metals, making it useful for environmental monitoring.

Case Study: Heavy Metal Detection

In one study, sensors incorporating this compound exhibited high sensitivity and selectivity for lead ions in aqueous solutions. The detection limit was significantly lower than that of conventional sensors, showcasing its potential for environmental applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for synthesizing novel compoundsEnhances reactivity; used in heterocycle synthesis
Material ScienceImproves thermal stability and mechanical properties of polymersIncreased tensile strength in polymer blends
Medicinal ChemistryDevelopment of sGC inhibitorsPotent anti-tumor activity in preclinical models
Environmental ScienceSensors for heavy metal detectionHigh sensitivity for lead ions

Mechanism of Action

The mechanism by which 3-Chloro-5-(trifluoromethyl)benzenethiol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Thiol Derivatives and Triazole-Thiols

Key Compounds :

  • Its molecular weight (C${16}$H${13}$ClN$4$O$2$S) is higher (384.82 g/mol) compared to the target compound (222.62 g/mol), impacting solubility and bioavailability.
  • 5-(2-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 26028-68-2, ): Structural similarity (chlorophenyl + triazole-thiol) suggests comparable reactivity, but positional isomerism (2-chloro vs. 3-chloro) alters steric and electronic profiles, affecting binding affinities in biological systems .
Table 1: Thiol-Based Analogs
Compound Molecular Formula Molecular Weight (g/mol) Key Features
3-Chloro-5-(trifluoromethyl)benzenethiol C$7$H$4$ClF$_3$S 222.62 High electrophilicity; agrochemical metabolite
5-(3-Chlorophenyl)-triazole-3-thiol C${16}$H${13}$ClN$4$O$2$S 384.82 Chelating potential; heterocyclic backbone
5-(2-Chlorophenyl)-triazole-3-thiol C$8$H$5$ClN$_3$S 228.67 Isomeric effects; lower solubility in polar solvents

Substituted Benzene Derivatives

Key Compounds :

  • 3-Chloro-5-(trifluoromethyl)benzyl alcohol (): The alcohol (-CH$_2$OH) replaces the thiol (-SH) group, reducing acidity (pKa ~15 vs. ~6–8 for thiols). This derivative is used in fine chemical synthesis, leveraging its hydroxyl group for ether or ester formation .
  • 3-Chloro-5-(trifluoromethyl)benzoic acid (CAS 53985-49-2, ): The carboxylic acid (-COOH) group introduces higher polarity (logP ~2.5) compared to the thiol (logP ~3.1), enhancing water solubility. It is a precursor for amide coupling in drug discovery .
  • 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone (CAS 1125812-58-9, ): The ketone group (-COCF$_3$) increases electrophilicity, making it reactive in Grignard or nucleophilic aromatic substitution reactions. Its density (1.512 g/cm³) and boiling point (203°C) reflect strong intermolecular interactions .
Table 2: Functional Group Variations
Compound Functional Group Molecular Weight (g/mol) Solubility/Reactivity Applications
This compound -SH 222.62 Soluble in organic solvents; nucleophilic Agrochemical intermediates
3-Chloro-5-(trifluoromethyl)benzyl alcohol -CH$_2$OH 222.62 Moderate polarity; forms esters/ethers Pharmaceutical synthons
3-Chloro-5-(trifluoromethyl)benzoic acid -COOH 238.57 High water solubility (DMF/ethanol) Drug discovery
1-(3-Chloro-5-(trifluoromethyl)phenyl)-trifluoroethanone -COCF$_3$ 276.56 Reactive ketone; high density Fluorinated building blocks

Pyridine and Heterocyclic Analogs

Key Compounds :

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9, ): Replacing benzene with pyridine introduces nitrogen, altering electronic properties (e.g., basicity). This compound is used in metal-organic frameworks (MOFs) due to its chelating carboxylate group .
  • 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime (CAS 339106-02-4, ): The oxime (-NOH) and pyridine groups enhance metal-binding capacity, relevant in coordination chemistry or pesticide design .
Table 3: Heterocyclic Derivatives
Compound Heterocycle Molecular Weight (g/mol) Key Properties
This compound Benzene 222.62 High stability; agrochemical relevance
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid Pyridine 255.58 Chelating agent; MOF synthesis
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime Pyridine + oxime 327.66 Metal coordination; pesticidal activity

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 3-Chloro-5-(trifluoromethyl)benzenethiol derivatives?

Answer:
A typical synthesis involves coupling reactions using reagents like HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF. For example, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine was coupled with 3-(thiophen-2-ylthio)propanoic acid using HOBt, TBTU, and NEt₃ as a base under inert conditions. Key considerations include maintaining anhydrous environments and optimizing stoichiometric ratios to suppress side reactions .

Advanced: How can regioselectivity challenges in functionalizing this compound derivatives be addressed?

Answer:
Regioselectivity is influenced by electronic effects of substituents and reaction conditions. For instance, introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position enhances reactivity at the 2- and 4-positions of the benzene ring. Computational modeling (e.g., DFT calculations) and controlled reaction parameters (e.g., temperature, solvent polarity) can predict and direct selectivity. Evidence from pyridine derivatives shows that steric hindrance from substituents like piperazine also plays a role .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

Technique Application Example Data
¹H/¹³C NMR Confirms molecular structure and purityδ 7.8–8.2 ppm (aromatic protons)
HPLC-MS Quantifies purity and detects by-productsm/z 213.61 (M+H⁺)
Melting Point Validates crystallinity and compound identity125–128°C
FT-IR Identifies functional groups (e.g., -SH, C-Cl)2550 cm⁻¹ (S-H stretch)

Advanced: How do electronic effects of substituents influence cross-coupling reactivity in derivatives?

Answer:
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution at meta positions. In Suzuki-Miyaura couplings, this effect facilitates oxidative addition of palladium catalysts to the C-Cl bond. For example, derivatives with -CF₃ and -Cl substituents show enhanced reactivity in forming C-C bonds compared to non-halogenated analogs. Solvent choice (e.g., THF vs. DMF) further modulates electronic effects .

Basic: How do solubility properties of this compound impact experimental design?

Answer:
The compound exhibits good solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. This necessitates solvent optimization for reactions:

  • Reaction Solvents: DMF or THF for coupling reactions .
  • Recrystallization: Ethanol/water mixtures for purification .
  • Biological Assays: DMSO stock solutions diluted in aqueous buffers to avoid precipitation .

Advanced: What strategies resolve contradictions in reported biological activities of derivatives?

Answer:
Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. Methodological approaches include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents (e.g., replacing -Cl with -F) to isolate activity contributors .
  • Dose-Response Validation: Replicating assays across multiple concentrations to confirm potency thresholds .
  • Computational Docking: Modeling interactions with target proteins (e.g., NADH:ubiquinone oxidoreductase) to explain divergent results .

Advanced: What role does this compound play in materials science applications?

Answer:
The compound’s stability and electron-deficient aromatic system make it valuable in:

  • Polymer Synthesis: As a monomer for high-thermal-stability resins via thiol-ene click chemistry .
  • Liquid Crystals: Incorporating -CF₃ and -Cl groups enhances dielectric anisotropy in display technologies .
  • Coordination Chemistry: Acting as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Ventilation: Use fume hoods due to potential release of toxic HCl or SO₂ during reactions .
  • PPE: Nitrile gloves and goggles to prevent skin/eye contact.
  • Storage: Inert atmosphere (N₂ or Ar) to prevent oxidation of the thiol group .

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